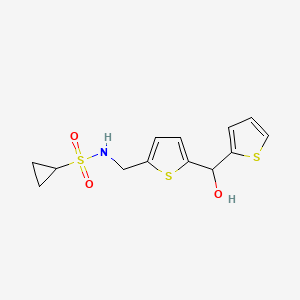

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

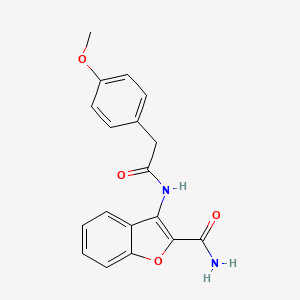

The compound “N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide” is a complex organic molecule. It contains two thiophene rings, which are five-membered rings with four carbon atoms and one sulfur atom . Thiophene derivatives have been studied extensively due to their wide range of properties and applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Thiophene rings are known to undergo reactions such as halogenation, oxidation, and palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives generally have interesting electronic properties and can act as semiconductors .科学的研究の応用

Biocatalysis in Drug Metabolism

Biocatalysis using microbial systems has been applied to produce mammalian metabolites of complex sulfonamides for structural characterization and to support drug metabolism studies. This approach allows for the generation of significant quantities of metabolites, which are critical for elucidating drug biotransformation pathways and for the development of analytical methods to monitor these metabolites in clinical investigations (Zmijewski et al., 2006).

Chemical Synthesis

Cyclopropane-containing sulfonamides have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. For instance, the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes with ynamides to produce cyclopentene sulfonamides highlights the utility of cyclopropanesulfonamides in constructing complex molecular architectures with high yield and diastereoselectivity (Mackay et al., 2014).

Pharmacological Research

N-alkylated arylsulfonamides have been explored for their potential in treating central nervous system disorders, showcasing the relevance of sulfonamide derivatives in medicinal chemistry. These compounds exhibit selective receptor activity, which can be tuned for desired pharmacological effects, such as antidepressant-like and pro-cognitive properties, through structural modifications (Canale et al., 2016).

Ophthalmic Applications

The development of topically active ocular hypotensive agents involves the synthesis of sulfonamide derivatives, including those with cyclopropane rings. These compounds are designed to inhibit carbonic anhydrase, thereby reducing intraocular pressure in glaucoma treatment, with modifications to enhance water solubility and minimize side effects (Prugh et al., 1991).

Advanced Materials

The inclusion of sulfonamide groups in polymers for nanofiltration membranes demonstrates the compound's relevance in materials science. These membranes exhibit improved water flux and dye rejection capabilities, indicating the potential for sulfonamide derivatives in enhancing the performance of filtration technologies (Liu et al., 2012).

将来の方向性

特性

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S3/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,13-15H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXLSPVMDQCKCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2872405.png)

![(1R,4R)-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2872407.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2872410.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)

![N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2872419.png)

![methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B2872420.png)

![2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2872421.png)

![(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride](/img/structure/B2872422.png)